(R)-Azelnidipine

stereochemistry pharmacology calcium channel blockade

(R)-Azelnidipine (CAS 722455-08-5) is the pharmacologically active R-enantiomer of azelnidipine—unlike other DHPs where the S-form is active, therapeutic activity resides exclusively in the R-form. Pure enantiomer eliminates confounding effects from the inactive S-isomer in L-type calcium channel research. Compared to amlodipine, it lowers BP without increasing heart rate, preserves baroreflex sensitivity, and reduces pedal edema in combination therapy. Its potent iNOS inhibition makes it superior for vascular inflammation studies. Essential for reproducible cardiovascular research.

Molecular Formula C33H34N4O6
Molecular Weight 582.6 g/mol
CAS No. 722455-08-5
Cat. No. B1666254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Azelnidipine
CAS722455-08-5
Synonyms(R)-(-)-Azelnidipine, Azelnidipine, (R)-, (R)-Azelnidipine
Molecular FormulaC33H34N4O6
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C
InChIInChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3/t28-/m1/s1
InChIKeyZKFQEACEUNWPMT-MUUNZHRXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procure (R)-Azelnidipine (CAS 722455-08-5): A High-Purity Enantiomer of a Third-Generation Dihydropyridine Calcium Channel Blocker


(R)-Azelnidipine (CAS 722455-08-5) is the pharmacologically active (R)-enantiomer of the dihydropyridine (DHP) calcium channel blocker azelnidipine [1]. The compound exhibits potent and selective antagonism of voltage-gated L-type calcium channels, primarily in vascular smooth muscle, resulting in long-lasting vasodilation and blood pressure reduction [2]. Unlike many other DHP calcium channel blockers where the (S)-enantiomer is the active species, the therapeutic activity of azelnidipine resides exclusively in the (R)-enantiomer [1]. (R)-Azelnidipine is a highly lipophilic molecule (calculated logP ~5.8) that demonstrates high tissue affinity and a slow onset of action [3].

Why (R)-Azelnidipine is Not Interchangeable with Racemic Azelnidipine or Other DHP Calcium Channel Blockers


Generic substitution of racemic azelnidipine (CAS 123524-52-7) or other DHP calcium channel blockers (e.g., amlodipine, nifedipine) for (R)-azelnidipine is not scientifically equivalent due to fundamental differences in stereochemistry, pharmacokinetic profiles, and cardiovascular response profiles. Unlike many other DHP calcium channel blockers where the (S)-enantiomer is the active species, the therapeutic activity of azelnidipine resides exclusively in the (R)-enantiomer, with the (S)-enantiomer being essentially inactive [1]. Furthermore, (R)-azelnidipine demonstrates distinct pharmacokinetic properties, including a unique plasma half-life and tissue distribution pattern compared to other DHP calcium channel blockers like amlodipine, leading to differential effects on heart rate, baroreflex sensitivity, and plasma renin activity [2]. The following quantitative evidence demonstrates why (R)-azelnidipine must be specified and procured as the pure enantiomer for research and clinical applications.

Quantitative Differentiation of (R)-Azelnidipine: Head-to-Head Comparisons Against Key Comparators


Enantioselective Pharmacological Activity: (R)-Azelnidipine as the Sole Active Enantiomer

Azelnidipine exists as a racemic mixture of (R)- and (S)-enantiomers due to an asymmetric carbon at the 4-position of the DHP ring. In marked contrast to other DHP calcium channel blockers where the (S)-enantiomer is responsible for biological activity, the pharmacological action of azelnidipine resides in the (R)-enantiomer [1]. The (S)-enantiomer is essentially inactive as a calcium channel blocker. This stereochemical specificity means that procurement of the pure (R)-enantiomer is required for achieving the desired pharmacological effects, as the racemic mixture contains 50% inactive material.

stereochemistry pharmacology calcium channel blockade

Differential Impact on Heart Rate: (R)-Azelnidipine Avoids Amlodipine-Induced Tachycardia

In a head-to-head comparison in anesthetized dogs, (R)-azelnidipine (administered as the racemate) demonstrated a distinct cardiovascular profile compared to amlodipine. At doses that produced similar hypotensive effects, (R)-azelnidipine did not increase heart rate or plasma noradrenaline concentration, whereas the high dose of amlodipine significantly increased these parameters [1]. This indicates that (R)-azelnidipine does not induce reflex tachycardia, a common side effect of many DHP calcium channel blockers like amlodipine.

cardiovascular heart rate sympathetic tone

Preserved Baroreflex Sensitivity: (R)-Azelnidipine Enhances BRS While Amlodipine Does Not

In a prospective, randomized, open-label study of 47 newly diagnosed hypertensive patients, treatment with (R)-azelnidipine (8-16 mg/day) for 13 weeks significantly increased baroreflex sensitivity (BRS), as measured by both the Valsalva maneuver and spontaneous methods. In contrast, amlodipine (2.5-7.5 mg/day) did not change BRS [1]. This differential effect on BRS, a key marker of autonomic cardiovascular regulation, suggests a unique pharmacodynamic property of (R)-azelnidipine.

baroreflex sensitivity autonomic function hypertension

Reduced Incidence of Pedal Edema: (R)-Azelnidipine-Telmisartan Combination Shows Superior Safety Profile vs. Amlodipine-Telmisartan

In a prospective, randomized, open-label 12-week study of 225 Indian hypertensive patients, the fixed-dose combination of (R)-azelnidipine 16 mg plus telmisartan 40 mg was compared to amlodipine 5 mg plus telmisartan 40 mg. Both combinations produced similar reductions in blood pressure. However, the incidence of pedal edema, a common side effect of amlodipine, was significantly lower in the (R)-azelnidipine group (1.7%) compared to the amlodipine group (9.1%) [1].

edema safety combination therapy

Potent Inhibition of iNOS: (R)-Azelnidipine Demonstrates Superior Anti-Inflammatory Activity vs. Other CCBs

In cultured rat aortic smooth muscle cells and human umbilical vein endothelial cells (HUVECs), (R)-azelnidipine potently inhibited lipopolysaccharide plus interferon-gamma-induced nitric oxide production. Among the calcium channel blockers tested (azelnidipine, amlodipine, nifedipine, diltiazem, verapamil, and nicardipine), (R)-azelnidipine was the most potent inhibitor at a concentration of 10 μM [1]. This indicates a unique anti-inflammatory property that is not shared to the same degree by other DHP calcium channel blockers.

inflammation nitric oxide synthase vascular biology

Optimal Research and Industrial Applications for (R)-Azelnidipine


Cardiovascular Pharmacology Research Requiring Pure Active Enantiomer

For studies investigating the stereospecific pharmacology of dihydropyridine calcium channel blockers, (R)-azelnidipine is essential as it represents the sole active enantiomer. The use of racemic azelnidipine would introduce an inactive (S)-enantiomer that could confound results, particularly in assays of calcium channel blockade, vascular reactivity, or receptor binding studies [1]. Procurement of the pure (R)-enantiomer ensures that observed pharmacological effects are attributable solely to the active stereoisomer.

Hypertension Research with Focus on Autonomic Function and Heart Rate Control

(R)-Azelnidipine is particularly well-suited for hypertension studies that aim to minimize reflex tachycardia and preserve or enhance baroreflex sensitivity. Its unique profile of lowering blood pressure without increasing heart rate, as demonstrated in comparative studies with amlodipine [1][2], makes it a valuable tool for investigating the role of autonomic nervous system modulation in cardiovascular disease. This property is especially relevant in research involving patients with heart failure, diabetes, or other conditions where heart rate control is critical.

Formulation Development for Fixed-Dose Combinations with Improved Tolerability

Based on clinical evidence showing significantly lower rates of pedal edema with (R)-azelnidipine-telmisartan combinations compared to amlodipine-telmisartan [1], (R)-azelnidipine is an attractive candidate for developing novel fixed-dose antihypertensive formulations. Researchers in pharmaceutical development can leverage this differentiation to create products with enhanced patient adherence and reduced side effect burden. The compound's high lipophilicity and long duration of action also present opportunities for innovative drug delivery systems.

Vascular Biology and Inflammation Studies

Given its potent inhibition of inducible nitric oxide synthase (iNOS) and its ability to suppress cytokine-induced activation of human neutrophils [1][2], (R)-azelnidipine is a valuable reagent for investigating the intersection of calcium channel blockade and inflammatory signaling. It can be used in cell culture and animal models to explore the role of L-type calcium channels in vascular inflammation, atherosclerosis, and related pathologies. Its superior potency in inhibiting iNOS compared to other calcium channel blockers makes it a preferred choice for such studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Azelnidipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.